Mtb-cyt-bd oxidase-IN-5

Enzyme Inhibition Cytochrome bd Oxidase Structure-Activity Relationship

Mtb-cyt-bd oxidase-IN-5 (compound 1k) is a synthetic small-molecule inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, a terminal oxidase in the bacterial respiratory chain. It is an analogue of the natural product aurachin D and was developed as part of a structure-activity relationship (SAR) study aimed at optimizing inhibition of the Mtb cyt-bd enzyme.

Molecular Formula C25H32FNO
Molecular Weight 381.5 g/mol
Cat. No. B15567156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-cyt-bd oxidase-IN-5
Molecular FormulaC25H32FNO
Molecular Weight381.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H32FNO/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-14-22-20(5)27-24-16-21(26)13-15-23(24)25(22)28/h8,10,12-13,15-16H,6-7,9,11,14H2,1-5H3,(H,27,28)/b18-10+,19-12+
InChIKeyGGSOCFJHFBIKFD-UBIAKTOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mtb-cyt-bd oxidase-IN-5: A Quantitative Profile of a Cytochrome bd Oxidase Inhibitor for Tuberculosis Research


Mtb-cyt-bd oxidase-IN-5 (compound 1k) is a synthetic small-molecule inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, a terminal oxidase in the bacterial respiratory chain [1]. It is an analogue of the natural product aurachin D and was developed as part of a structure-activity relationship (SAR) study aimed at optimizing inhibition of the Mtb cyt-bd enzyme [1]. The compound is characterized by a 7-fluoro substitution on the quinolone core and is primarily utilized as a chemical probe in tuberculosis research [1].

Why Substituting Mtb-cyt-bd oxidase-IN-5 with Another Cyt-bd Inhibitor Can Compromise Experimental Reproducibility


Compounds within the aurachin D analogue series exhibit profound and non-linear structure-activity relationships (SAR), making simple substitution between congeners scientifically invalid. Small changes in substitution pattern or side-chain length lead to drastically different biological profiles, particularly in whole-cell potency against Mtb, despite comparable enzymatic IC50 values [1]. For instance, the 7-fluoro analogue (1k) demonstrates a distinct disconnect between its nanomolar enzyme inhibition and its micromolar whole-cell activity (MIC=256 µM), a phenotype not shared by all close structural relatives [1]. Therefore, selecting a specific analogue like Mtb-cyt-bd oxidase-IN-5 is essential for maintaining consistent experimental conditions and for probing specific aspects of cyt-bd biology, such as target engagement versus cellular permeability or efflux.

Quantitative Differentiation of Mtb-cyt-bd oxidase-IN-5: Head-to-Head Comparison with Structural Analogues


Enzymatic Potency of Mtb-cyt-bd oxidase-IN-5 (1k) Compared to Lead Compound Aurachin D (1a)

Mtb-cyt-bd oxidase-IN-5 (compound 1k) inhibits Mtb cyt-bd oxidase with an IC50 of 0.37 µM, which represents a potent, nanomolar-range inhibition of the target enzyme [1]. This IC50 value is a direct measure of its affinity for the purified oxidase. The parent compound, aurachin D (1a), and other analogues in the series also show nanomolar inhibition, establishing this class of molecules as effective enzyme inhibitors [1].

Enzyme Inhibition Cytochrome bd Oxidase Structure-Activity Relationship

Whole-Cell Antibacterial Activity of Mtb-cyt-bd oxidase-IN-5 (1k) Versus Potent Growth-Inhibiting Analogues

Despite its potent enzymatic inhibition (IC50 = 0.37 µM), Mtb-cyt-bd oxidase-IN-5 (1k) exhibits weak whole-cell antibacterial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 256 µM [1]. This is in stark contrast to closely related analogues such as the 6-fluoro-substituted compound 1g (MIC = 4-8 µM) and the citronellyl side-chain analogue 1d (MIC = 4-8 µM), which demonstrate significantly greater potency in inhibiting bacterial growth [1].

Antibacterial Activity MIC Mycobacterium tuberculosis

Comparative Analysis of Cyt-bd Inhibitors Within the IN-Series: Differentiating by Potency and Efficacy Profiles

When positioned against other commercially available Mtb-cyt-bd oxidase inhibitors from the same series, Mtb-cyt-bd oxidase-IN-5 (1k) presents a unique combination of enzymatic potency and whole-cell efficacy. For example, Mtb-cyt-bd oxidase-IN-6 shows a similar IC50 (0.35 µM) but a far more potent MIC (4 µM) . Conversely, Mtb-cyt-bd oxidase-IN-2 shows a weaker IC50 (0.67 µM) but a similar MIC (256 µM) to IN-5 . This positions IN-5 as an intermediate compound with potent target binding but poor cellular activity, a profile that is distinct from both the more potent antibacterials (IN-4, IN-6) and the weaker enzyme inhibitors (IN-2).

Comparative Pharmacology Inhibitor Profiling Tuberculosis

Favorable Selectivity Index of Mtb-cyt-bd oxidase-IN-5 Against Mammalian Cells

Mtb-cyt-bd oxidase-IN-5 demonstrates a favorable selectivity index (SI > 40) when comparing its activity against M. tuberculosis to its cytotoxicity against Vero cells (a mammalian kidney epithelial cell line) [1]. This indicates that the compound is significantly more toxic to the bacterial target than to mammalian cells at the tested concentrations.

Selectivity Cytotoxicity Drug Safety

Optimal Application Scenarios for Mtb-cyt-bd oxidase-IN-5 Based on Quantitative Evidence


Decoupling Target Engagement from Cellular Efficacy in Mechanism-of-Action Studies

Given its potent enzyme inhibition (IC50 = 0.37 µM) but weak antibacterial activity (MIC = 256 µM), Mtb-cyt-bd oxidase-IN-5 is ideally suited for experiments designed to isolate the biochemical consequences of cyt-bd inhibition from the confounding effects of bacterial cell death [1]. This makes it a superior choice over analogues like IN-4 or IN-6 for studying the immediate metabolic and transcriptional responses to cyt-bd blockade without the rapid loss of cellular viability.

Investigating Cellular Permeability and Drug Efflux in Mycobacterium tuberculosis

The significant 32- to 64-fold difference in whole-cell potency between IN-5 and its close analogue 1g (MIC = 4-8 µM) provides a powerful experimental system for studying the factors governing compound entry and retention in mycobacteria [1]. Researchers can use this compound as a comparative tool to dissect the role of specific chemical modifications (e.g., 7-fluoro vs. 6-fluoro substitution) on cellular accumulation and susceptibility to efflux pumps.

Use as a Reference Compound in High-Throughput Screening for Cyt-bd Inhibitors

With a well-characterized enzymatic IC50 of 0.37 µM and a defined cellular MIC of 256 µM, Mtb-cyt-bd oxidase-IN-5 serves as an excellent reference standard for calibrating and validating high-throughput screening assays aimed at identifying new cyt-bd inhibitors [1]. Its profile helps establish assay windows and differentiate between true enzyme inhibitors and compounds that may act through other mechanisms.

Cell-Based Studies Requiring a Favorable Selectivity Profile

For researchers planning extended cell culture experiments or pilot in vivo studies where mammalian cell toxicity is a primary concern, the reported selectivity index (SI > 40) of Mtb-cyt-bd oxidase-IN-5 against Vero cells makes it a preferred starting point over compounds for which selectivity data is unavailable or less favorable [2].

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